Trihydro(trimethylamine)aluminium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

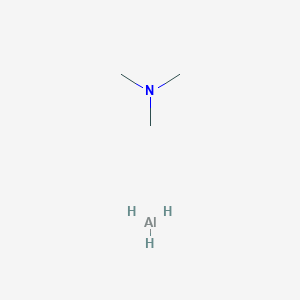

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;N,N-dimethylmethanamine;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.Al.3H/c1-4(2)3;;;;/h1-3H3;;;;/q;+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWARWFBHXGGPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].CN(C)C.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12AlN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937489 | |

| Record name | Aluminium hydride--N,N-dimethylmethanamine (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16842-00-5 | |

| Record name | Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016842005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium hydride--N,N-dimethylmethanamine (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydro(trimethylamine)aluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Trihydro(trimethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for trihydro(trimethylamine)aluminium, commonly known as trimethylamine alane (TMAA). This moisture-sensitive, white crystalline solid is a versatile reagent in chemical synthesis, serving as a convenient and soluble source of alane (AlH₃) for reductions and hydroalumination reactions. Its stability as an adduct makes it a safer and more manageable alternative to ethereal solutions of alane.

This document details two principal synthetic routes: the reaction of a complex metal hydride with a trimethylamine source and the direct synthesis from elemental aluminum. Each method is presented with detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Synthesis Pathways

Two primary methodologies have been established for the synthesis of this compound, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scale.

Synthesis from Lithium Tetrahydridoaluminate and Trimethylammonium Chloride

This widely utilized laboratory-scale method involves the reaction of lithium tetrahydridoaluminate (lithium aluminum hydride, LiAlH₄) with trimethylammonium chloride ((CH₃)₃N·HCl). The reaction proceeds by the displacement of a hydride from the aluminate by trimethylamine, with the concurrent formation of lithium chloride and hydrogen gas.

-

Materials:

-

Lithium tetrahydridoaluminate (LiAlH₄)

-

Trimethylammonium chloride ((CH₃)₃N·HCl)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous toluene (C₇H₈)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

A solution of lithium tetrahydridoaluminate in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet.

-

The flask is cooled in an ice bath, and solid trimethylammonium chloride is added portion-wise to the stirred solution. The addition is controlled to manage the evolution of hydrogen gas.

-

Following the complete addition of trimethylammonium chloride, the reaction mixture is allowed to warm to room temperature and is then gently refluxed for a specified period to ensure the completion of the reaction.

-

The reaction mixture is cooled, and the precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product is purified by sublimation or recrystallization from a suitable solvent, such as a mixture of diethyl ether and toluene.

-

Diagram of Synthesis from Lithium Tetrahydridoaluminate

An In-depth Technical Guide to the Physical Properties of Aluminum Hydride Trimethylamine Adduct (AlH3·NMe3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum hydride (AlH3), also known as alane, is a powerful reducing agent with significant potential in various chemical syntheses. However, its polymeric nature and instability in the monomeric form necessitate stabilization through the formation of adducts with Lewis bases. The trimethylamine (NMe3) adduct of aluminum hydride, AlH3·NMe3, is a well-characterized and commonly utilized form of alane. This technical guide provides a comprehensive overview of the core physical properties of AlH3·NMe3, detailed experimental protocols for its characterization, and visual representations of its synthesis and analysis workflows. This document is intended to serve as a valuable resource for researchers employing this reagent in their work.

Core Physical Properties

The physical characteristics of AlH3·NMe3 have been determined through various analytical techniques. A summary of these key properties is presented below.

| Property | Value | Citation(s) |

| Molecular Formula | AlH3·N(CH3)3 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 75 °C | [1] |

| Molecular Structure | Monomeric in the gas phase (tetrahedral), Dimeric in the solid state with bridging hydrogens | [1][2] |

| Al-N Bond Length | ~2.16 Å (in related AlH3(NMe3)2) | [3] |

| ¹H NMR Chemical Shift | A signal for Al-H protons and a signal for N-CH3 protons are observed. | [4] |

| ²⁷Al NMR Chemical Shift | A characteristic signal for the aluminum center is observed. | [4] |

| Thermal Stability | Thermally decomposes to give aluminum metal. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of AlH3·NMe3 are crucial for its effective and safe handling and application. The following sections outline the key experimental procedures.

Synthesis of AlH3·NMe3

The synthesis of AlH3·NMe3 is typically achieved through the reaction of a suitable aluminum hydride source with trimethylamine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.

Procedure:

-

Preparation of Alane Solution: A solution of aluminum hydride in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared. This can be generated in situ from the reaction of lithium aluminum hydride (LiAlH4) with a stoichiometric amount of a proton source like sulfuric acid or by the reaction of LiAlH4 with aluminum trichloride (AlCl3).

-

Addition of Trimethylamine: The trimethylamine, either as a gas or a condensed liquid, is carefully introduced to the alane solution at a controlled temperature, typically at or below room temperature.

-

Formation and Isolation of the Adduct: The AlH3·NMe3 adduct forms as a white precipitate. The solid product is then isolated by filtration, washed with a non-coordinating solvent (e.g., pentane) to remove any unreacted starting materials and byproducts, and dried under vacuum.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of AlH3·NMe3.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow cooling of a saturated solution of AlH3·NMe3 in a non-coordinating solvent or by sublimation.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a cold stream of nitrogen gas to prevent decomposition and improve data quality.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected over a range of crystal orientations. Variable temperature studies can be conducted to investigate phase transitions.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and purity of AlH3·NMe3 in solution and in the solid state.

¹H and ²⁷Al NMR Spectroscopy:

-

Sample Preparation: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., toluene-d8) under an inert atmosphere and transferred to an NMR tube. For solid-state NMR, the powdered sample is packed into a zirconia rotor.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient to observe the resonances for the hydride (Al-H) and methyl (N-CH3) protons.

-

²⁷Al NMR: As a quadrupolar nucleus, the ²⁷Al signal can be broad. High-resolution solid-state NMR techniques, such as Magic Angle Spinning (MAS), are often employed to obtain sharper signals. A single-pulse experiment with high-power proton decoupling is commonly used.

-

-

Data Analysis: The chemical shifts, integrals, and coupling patterns of the observed signals are analyzed to confirm the identity and purity of the compound.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition of AlH3·NMe3.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an appropriate crucible (e.g., aluminum or ceramic).

-

Data Collection: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon).

-

TGA: Measures the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and mass loss.

-

DSC: Measures the heat flow to or from the sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of decomposition.

-

-

Data Analysis: The resulting thermograms are analyzed to determine the onset and peak temperatures of thermal events and the associated mass changes or enthalpy changes.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of AlH3·NMe3.

Caption: Workflow for AlH3·NMe3 synthesis and characterization.

Solid-State vs. Gas-Phase Structure

The following diagram illustrates the structural difference of AlH3·NMe3 in the solid state and the gas phase.

Caption: Gas-phase monomer and solid-state dimer of AlH3·NMe3.

References

Elucidating the Molecular Architecture of Trihydro(trimethylamine)aluminium: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Trihydro(trimethylamine)aluminium, systematically named alumane-trimethylamine complex and often abbreviated as AlH₃·N(CH₃)₃, is a Lewis acid-base adduct of significant interest in chemical synthesis and materials science. This technical guide provides a comprehensive elucidation of its chemical structure, supported by quantitative data from spectroscopic and diffraction studies, detailed experimental protocols for its characterization, and visualizations of its molecular framework.

Chemical Structure and Bonding

This compound is formed through the coordination of the lone pair of electrons on the nitrogen atom of trimethylamine to the electron-deficient aluminum atom of alane (AlH₃). This results in a stable, tetrahedral geometry around the aluminum center.

The molecular structure of this compound has been determined in the gas phase by electron diffraction. In this state, the molecule exists as a monomer with C₃ᵥ symmetry. The key structural parameters are summarized in the table below.

It is important to note that in the solid state, this compound exists as a dimer, with the formula [(CH₃)₃NAlH₂(μ-H)]₂. In this dimeric form, two AlH₃·N(CH₃)₃ units are bridged by two hydrogen atoms.

A visualization of the monomeric structure of this compound is presented below.

Caption: Ball-and-stick model of the this compound monomer.

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data obtained from experimental studies on this compound.

Table 1: Gas-Phase Electron Diffraction Data

| Parameter | Value |

| Al-N bond length | 2.063 ± 0.010 Å |

| Al-H bond length | 1.558 ± 0.015 Å |

| N-C bond length | 1.474 ± 0.003 Å |

| C-H bond length | 1.112 ± 0.004 Å |

| ∠ H-Al-N | 106.8 ± 1.5° |

| ∠ C-N-C | 109.0 ± 0.5° |

| ∠ Al-N-C | 109.9 ± 0.5° |

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity |

| ¹H (Al-H) | ~4.0 | Quartet |

| ¹H (N-CH₃) | ~2.2 | Singlet |

| ²⁷Al | ~125 | Broad |

Table 3: Infrared (IR) and Raman Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ν(Al-H) | ~1780 | Strong (IR) |

| ν(Al-N) | ~550 | Medium (IR, Raman) |

| δ(AlH₃) | ~750 | Medium (IR) |

| ν(N-C₃) | ~850 | Strong (IR) |

| ρ(CH₃) | ~1100-1200 | Medium (IR) |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from lithium aluminium hydride and trimethylamine hydrochloride.

Materials:

-

Lithium aluminium hydride (LiAlH₄)

-

Trimethylamine hydrochloride ((CH₃)₃N·HCl)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous benzene (C₆H₆)

-

Nitrogen gas (N₂)

-

Standard Schlenk line and glassware

Procedure:

-

All manipulations are to be carried out under an inert atmosphere of dry nitrogen using Schlenk techniques.

-

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared.

-

A stoichiometric amount of trimethylamine hydrochloride is added portion-wise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for 12 hours at room temperature, during which time the evolution of hydrogen gas will be observed.

-

After the reaction is complete, the precipitated lithium chloride is removed by filtration under nitrogen.

-

The solvent (diethyl ether) is removed from the filtrate under reduced pressure to yield a white solid.

-

The crude product is purified by sublimation or recrystallization from a suitable solvent like benzene to afford pure this compound.

The workflow for the synthesis is illustrated in the following diagram:

Caption: Flowchart of the synthesis protocol for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., C₆D₆) in an NMR tube under an inert atmosphere. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to a suitable internal standard (e.g., tetramethylsilane, TMS).

-

²⁷Al NMR: A sample is dissolved in a suitable solvent (e.g., toluene) in an NMR tube. The ²⁷Al NMR spectrum is recorded on a spectrometer equipped with a broadband probe. Chemical shifts are referenced to an external standard of aqueous Al(NO₃)₃.

Vibrational Spectroscopy:

-

Infrared (IR) Spectroscopy: A solid sample is prepared as a Nujol mull or a KBr pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: A crystalline sample is placed in a capillary tube. The Raman spectrum is recorded using a Raman spectrometer with laser excitation (e.g., 785 nm).

This guide provides a foundational understanding of the chemical structure and characterization of this compound, offering valuable data and protocols for researchers in the field.

Stability and Decomposition of Trimethylamine Alane Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine alane (TMAA), a complex of the Lewis acid alane (AlH₃) and the Lewis base trimethylamine (N(CH₃)₃), is a significant compound in various chemical applications, including as a precursor for the deposition of aluminum films and as a potential hydrogen storage material. Its stability and decomposition characteristics are critical parameters for its safe handling, storage, and effective utilization. This technical guide provides an in-depth overview of the stability and decomposition of the trimethylamine alane complex, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the decomposition pathway.

Stability of Trimethylamine Alane

The stability of the trimethylamine alane complex is influenced by temperature and its environment. It is a white solid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.

Thermal Stability

The thermal stability of TMAA is a crucial factor in its application. Decomposition of the complex has been observed to occur at elevated temperatures.

Table 1: Thermal Decomposition Data for Trimethylamine Alane

| Parameter | Value | Source |

| Decomposition Temperature | 80 °C (353.15 K) | Safety Data Sheet |

| Decomposition Conditions | Complete after ~2 hours at 373 K (100 °C) | [1] |

Decomposition of Trimethylamine Alane

The thermal decomposition of trimethylamine alane involves the breakdown of the complex into its constituent parts and subsequent products.

Decomposition Products

Upon heating, trimethylamine alane decomposes to yield elemental aluminum, hydrogen gas, and trimethylamine.[2] This process is central to its use in chemical vapor deposition for creating pure aluminum films.

Decomposition Pathway

The decomposition process can be represented by the following overall reaction:

2 AlH₃·N(CH₃)₃(s) → 2 Al(s) + 3 H₂(g) + 2 N(CH₃)₃(g)

This reaction highlights the release of volatile byproducts, trimethylamine and hydrogen gas, leaving behind solid aluminum.

Caption: Thermal decomposition of trimethylamine alane into its products.

Experimental Protocols

The characterization of the stability and decomposition of trimethylamine alane requires specialized analytical techniques. Due to the air and moisture sensitivity of the compound, all handling and sample preparation must be conducted in an inert atmosphere, such as a glovebox.

Synthesis of Trimethylamine Alane

A common method for the synthesis of trimethylamine alane involves the reaction of a solution of alane in a suitable solvent with trimethylamine. One reported synthesis involves the hydrogenation of an aluminum slurry in the presence of trimethylamine.[1]

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of trimethylamine alane.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of TMAA by measuring the change in mass as a function of temperature.

Protocol:

-

Sample Preparation: Inside an inert atmosphere glovebox, load a small, accurately weighed sample (typically 1-5 mg) of TMAA into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sealed TGA pan into the instrument's autosampler (if available) or manually load it into the furnace under a purge of inert gas (e.g., nitrogen or argon).

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with the thermal transitions of TMAA, providing information on the enthalpy of decomposition.

Protocol:

-

Sample Preparation: In an inert atmosphere glovebox, hermetically seal a small, accurately weighed sample (typically 1-5 mg) of TMAA into a DSC pan (e.g., aluminum). An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Experimental Conditions:

-

Purge Gas: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a final temperature (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic or exothermic peaks associated with melting and decomposition, and to calculate the enthalpy of these transitions.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

EGA coupled with MS or FTIR is used to identify the gaseous products evolved during the decomposition of TMAA.

Protocol:

-

Instrumental Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

TGA Experiment: A TGA experiment is performed as described above.

-

EGA Data Collection: As the sample is heated and decomposes, the evolved gases are continuously transferred to the MS or FTIR for analysis. Mass spectra or infrared spectra of the off-gas are recorded as a function of temperature.

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or their characteristic infrared absorption bands in FTIR) with the mass loss events observed in the TGA data.

Conclusion

The trimethylamine alane complex exhibits moderate thermal stability, decomposing at temperatures around 80-100 °C. Its decomposition yields valuable products, making it a useful precursor in materials science. A thorough understanding of its stability and decomposition pathway, obtained through techniques such as TGA, DSC, and EGA, is essential for its safe and effective application. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and similar air-sensitive compounds.

References

In-Depth Technical Guide on the Thermodynamic Properties of Trihydro(trimethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data, experimental protocols, and relevant chemical pathways for trihydro(trimethylamine)aluminium, also known as trimethylamine alane (TMAA). This information is critical for its application in various fields, including as a reducing agent in organic synthesis and as a precursor in materials science.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined using high-level quantum chemical calculations, specifically the G4(MP2) method. These calculations provide a theoretical basis for understanding the stability and reactivity of the compound.

| Thermodynamic Property | Symbol | Value (Calculated at 298.15 K) | Unit |

| Standard Enthalpy of Formation | ΔHf° | Data not explicitly found | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | Data not explicitly found | kJ/mol |

| Standard Entropy | S° | Data not explicitly found | J/(mol·K) |

| Heat Capacity (Constant Pressure) | Cp | Data not explicitly found | J/(mol·K) |

Note: While the referenced literature confirms the calculation of these values using the G4(MP2) method, the specific numerical data for the 1:1 adduct (AlH3·NMe3) were not available in the searched abstracts. Access to the full publication "Thermochemistry of Alane Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation" is recommended for these specific values.

Experimental Protocols

The synthesis and decomposition of this compound are key experimental procedures. The primary synthetic route involves the formation of a bis-adduct, which can then be converted to the desired 1:1 complex.

Synthesis of this compound (AlH3·NMe3)

The synthesis of this compound is typically achieved through a two-step process, starting with the formation of the bis(trimethylamine)alane complex.

Step 1: Synthesis of bis(trimethylamine)alane (AlH3·2NMe3)

-

Materials and Setup:

-

Titanium-catalyzed aluminum powder.

-

Anhydrous diethyl ether or similar aprotic solvent.

-

Liquid trimethylamine (TMA).

-

High-pressure reactor equipped with a stirrer.

-

Hydrogen gas (high purity).

-

-

Procedure:

-

In an inert atmosphere (e.g., argon-filled glovebox), charge the high-pressure reactor with the Ti-catalyzed aluminum powder and anhydrous diethyl ether.

-

Add liquid trimethylamine to the slurry.

-

Seal the reactor and pressurize with hydrogen gas to approximately 100 bar.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the pressure drop in the reactor.

-

Upon completion, vent the excess hydrogen pressure and handle the resulting product, bis(trimethylamine)alane, under an inert atmosphere.

-

Step 2: Conversion of bis(trimethylamine)alane to this compound

Detailed experimental procedures for the quantitative conversion of the bis-adduct to the mono-adduct are not extensively detailed in the provided search results. However, one common method for such conversions is through controlled thermal decomposition or by reaction with a Lewis acid to remove one equivalent of the amine. Further literature review on the specific conversion is recommended for a precise protocol.

Characterization

The synthesized mono (1:1) and bis (2:1) adducts of trimethylamine alane can be characterized using various spectroscopic and diffraction techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and confirm the phase of the synthesized material.

-

Raman Spectroscopy: To identify vibrational modes characteristic of the Al-H and Al-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 27Al NMR can provide detailed information about the structure and purity of the complexes.

Chemical Pathways and Logical Relationships

The formation and decomposition of this compound are fundamental processes for its application, particularly in contexts like hydrogen storage, where the release of hydrogen is a key step.

Formation and Decomposition Pathway

The overall process can be visualized as the formation of the alane adduct from its constituent parts and its subsequent thermal decomposition to release hydrogen. The initial formation often proceeds through a bis-adduct intermediate.

Caption: Formation of this compound via a bis-adduct intermediate and its subsequent thermal decomposition.

This guide provides a foundational understanding of the thermodynamic and experimental aspects of this compound. For professionals in research and development, a thorough review of the primary literature is essential to obtain the specific quantitative data and detailed procedural nuances required for their applications.

An In-depth Technical Guide to the Historical Discovery and Development of Alane-Amine Adducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alane-amine adducts, complexes of aluminum hydride (AlH₃) with amine ligands, have evolved from chemical curiosities to versatile reagents with significant applications in materials science and organic synthesis. This technical guide provides a comprehensive overview of the historical discovery, development, and key applications of these adducts. It details their synthesis, physicochemical properties, and their crucial role as selective reducing agents in the synthesis of complex organic molecules, a cornerstone of modern drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative data, and a thorough examination of the chemistry of alane-amine adducts.

Introduction

Alane (AlH₃), the simplest binary hydride of aluminum, is a powerful reducing agent with a high hydrogen content. However, its polymeric nature and insolubility in common organic solvents limit its practical application. The formation of adducts with Lewis bases, particularly amines, overcomes these limitations by forming soluble and more manageable reagents. These alane-amine adducts have garnered considerable interest for their applications in hydrogen storage, chemical vapor deposition, and, most pertinently for the pharmaceutical industry, as selective reducing agents in organic synthesis. Their ability to effect nuanced chemical transformations is critical in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Historical Discovery and Development

The exploration of alane and its complexes has a rich history, marked by key discoveries that have paved the way for their current applications.

Early Discoveries

The first synthesis of an alane-amine complex, AlH₃·2N(CH₃)₃, was reported by Stecher and Wiberg in 1942, although it was impure and produced in low yield.[1] For a considerable period, it was believed that the ethereal solvents used in the synthesis of alane could not be removed without decomposing the hydride.[1] A significant breakthrough came in the 1960s with the work of Ashby, who demonstrated the direct synthesis of triethylenediamine alane (TEDA·AlH₃) from activated aluminum, triethylenediamine, and hydrogen gas at elevated temperature and pressure.[1]

Key Milestones

The development of alane-amine adducts has been driven by the need for stable and soluble sources of alane for various applications. The following table summarizes some of the key milestones in their historical development.

| Year | Discovery/Development | Significance | Key Researchers/References |

| 1942 | First synthesis of an alane-amine complex, AlH₃·2N(CH₃)₃. | Laid the foundation for the study of alane adducts. | Stecher and Wiberg[1] |

| 1960s | Direct synthesis of triethylenediamine alane (TEDA·AlH₃) from Al, H₂, and TEDA. | Demonstrated a direct pathway to alane-amine adducts from elemental aluminum. | Ashby[1] |

| 1970s | Use of various tertiary amines to form alane-amine adducts as intermediates for obtaining pure AlH₃. | Established the role of alane-amine adducts as key intermediates in alane chemistry. | Murib et al. |

| 2000s | Development of titanium-catalyzed direct synthesis of alane-amine adducts under moderate conditions. | Enabled more efficient and reversible formation of alane-amine adducts, crucial for hydrogen storage research. | Graetz et al. |

| 2010s-Present | Exploration of mechanochemical synthesis routes and applications as energetic materials. | Provided solvent-free and environmentally friendly synthetic methods and expanded the application scope. | Ortmeyer et al. |

Synthesis of Alane-Amine Adducts

The synthesis of alane-amine adducts can be broadly categorized into two main approaches: wet chemical methods and mechanochemical synthesis.

Wet Chemical Methods

Wet chemical methods are the traditional approach to synthesizing alane-amine adducts and are typically performed in a solvent.

A common laboratory-scale synthesis involves the reaction of lithium aluminum hydride (LiAlH₄) with a tertiary amine hydrohalide salt in an ethereal solvent. The reaction proceeds via the formation of alane in situ, which is then trapped by the amine.

Reaction Scheme: LiAlH₄ + R₃N·HCl → AlH₃·NR₃ + LiCl + H₂

For larger-scale synthesis, the direct reaction of activated aluminum powder with hydrogen gas and a tertiary amine is often employed. This reaction is typically catalyzed by a transition metal, such as titanium.

Reaction Scheme (catalyzed by Ti): Al (Ti) + 3/2 H₂ + NR₃ → AlH₃·NR₃

Mechanochemical Synthesis

Mechanochemical synthesis, typically involving ball milling, offers a solvent-free and often more environmentally friendly alternative to wet chemical methods. This technique has been successfully applied to the direct synthesis of alane-amine adducts from aluminum powder, an amine, and hydrogen gas under pressure.

Comparison of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yields |

| Wet Chemical (from LiAlH₄) | Well-established, suitable for laboratory scale, high purity products. | Use of expensive and pyrophoric LiAlH₄, formation of salt byproducts. | 70-95% |

| Wet Chemical (Direct Synthesis) | Scalable, uses readily available starting materials. | Requires high pressures and temperatures, catalyst may contaminate the product. | 60-90% |

| Mechanochemical | Solvent-free, environmentally friendly, can use unactivated aluminum. | Can be energy-intensive, potential for product contamination from milling media. | Up to 90% |

Physicochemical Properties

The properties of alane-amine adducts are influenced by the nature of the amine ligand. The following table summarizes the properties of some common alane-amine adducts.

| Adduct | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Decomposition Temp. (°C) | Solubility |

| Trimethylamine alane | AlH₃·N(CH₃)₃ | 89.11 | White solid | 76 | ~100 | Soluble in aromatic hydrocarbons |

| Dimethylethylamine alane | AlH₃·N(CH₃)₂C₂H₅ | 103.14 | Colorless liquid | 15 | >100 | Soluble in toluene |

| Triethylamine alane | AlH₃·N(C₂H₅)₃ | 131.20 | Colorless liquid | - | ~120 | Soluble in ethers and hydrocarbons |

| N-Methylpyrrolidine alane | AlH₃·NC₄H₈CH₃ | 115.15 | White solid | 25-28 | >100 | Soluble in THF |

| Triethylenediamine alane | AlH₃·N(C₂H₄)₃N | 142.19 | White solid | 185 | >200 | Sparingly soluble |

Applications in Drug Discovery and Development

While not used as therapeutic agents themselves, alane-amine adducts are valuable tools for drug development professionals due to their role as selective reducing agents in organic synthesis.

Selective Reduction of Functional Groups

In the synthesis of complex molecules, such as APIs, the selective reduction of one functional group in the presence of others is a common challenge. Alane-amine adducts offer a unique reactivity profile that complements other common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

| Functional Group | LiAlH₄ | NaBH₄ | Alane-Amine Adducts |

| Aldehyde | Alcohol | Alcohol | Alcohol |

| Ketone | Alcohol | Alcohol | Alcohol |

| Ester | Alcohol | No reaction | Alcohol |

| Carboxylic Acid | Alcohol | No reaction | Alcohol |

| Amide | Amine | No reaction | Amine |

| Nitrile | Amine | No reaction | Amine |

| Nitro Group | Amine | No reaction | Amine |

| Halide | Alkane | No reaction | Alkane (variable reactivity) |

The milder reactivity of alane-amine adducts compared to LiAlH₄ allows for greater functional group tolerance, which is a significant advantage in the synthesis of multifunctional molecules.

Role in Complex Molecule Synthesis

The chemoselectivity of alane-amine adducts makes them particularly useful in the later stages of a synthetic sequence, where a delicate substrate may not tolerate harsh reducing agents. For example, the reduction of an ester or an amide in the presence of other sensitive functional groups can often be achieved with high yield and selectivity using an alane-amine adduct.

Experimental Protocols

The following are representative experimental protocols for the synthesis of common alane-amine adducts. Caution: Alane-amine adducts are reactive compounds and should be handled with appropriate safety precautions in a fume hood and under an inert atmosphere.

Synthesis of Trimethylamine Alane (AlH₃·N(CH₃)₃)

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Trimethylamine hydrochloride ((CH₃)₃N·HCl)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add trimethylamine hydrochloride (1.0 eq).

-

Suspend the trimethylamine hydrochloride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (1.0 eq) in anhydrous diethyl ether to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture under nitrogen to remove the precipitated lithium chloride.

-

The filtrate contains the trimethylamine alane solution. The solvent can be removed under reduced pressure to yield the solid adduct.

Synthesis of Dimethylethylamine Alane (AlH₃·N(CH₃)₂C₂H₅) via Direct Synthesis

Materials:

-

Titanium (IV) isopropoxide (catalyst)

-

Aluminum powder

-

Anhydrous toluene

-

Dimethylethylamine ((CH₃)₂NC₂H₅)

Procedure:

-

In a high-pressure reactor, add aluminum powder and a catalytic amount of titanium (IV) isopropoxide.

-

Add anhydrous toluene to the reactor, followed by dimethylethylamine.

-

Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 100 bar).

-

Heat the reactor to the desired temperature (e.g., 80 °C) and stir for the required reaction time (e.g., 24 hours).

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The resulting solution contains the dimethylethylamine alane adduct.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to alane-amine adducts.

General Synthesis of Alane-Amine Adducts

References

Quantum Mechanical Calculations of AlH3·NMe3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum mechanical calculations performed on the alane-trimethylamine complex, AlH3·NMe3. This complex serves as a significant model system in computational chemistry for understanding the nature of Lewis acid-base interactions and is relevant in fields such as hydrogen storage and organic synthesis. This document summarizes key computational data, outlines experimental protocols for context, and visualizes the theoretical workflow.

Introduction to AlH3·NMe3

Aluminum hydride (AlH3), or alane, is a powerful reducing agent. Due to the electron-poor nature of the aluminum center, it readily forms complexes with Lewis bases like trimethylamine (NMe3)[1]. The resulting adduct, AlH3·NMe3, is a stable, monomeric complex.[2] Quantum mechanical calculations are crucial for elucidating the structural and electronic properties of this and related complexes, providing insights that complement experimental findings.[2][3]

Computational Methodologies

A variety of quantum mechanical methods have been employed to study the AlH3·NMe3 complex and its analogs. Density Functional Theory (DFT) is a common approach for investigating the structures and vibrational frequencies of these adducts.[2][3] For more accurate thermodynamic data, higher-level composite methods such as G4(MP2) have been utilized to determine heats of formation and Gibbs free energies.[4] For the parent alane molecule, coupled-cluster methods like CCSD(T) have been used to obtain highly accurate geometries and vibrational frequencies.[5]

The general workflow for the theoretical study of AlH3·NMe3 is depicted below.

Molecular Structure and Properties

Quantum chemical calculations provide detailed information on the geometry of the AlH3·NMe3 complex. The molecule adopts a trigonal bipyramidal-like structure around the aluminum atom, with the three hydride ligands in the equatorial positions and the nitrogen of the trimethylamine and one hydrogen in the axial positions, though it is often described as a distorted tetrahedron.

Tabulated Computational Data

The following table summarizes key quantitative data obtained from quantum mechanical calculations on AlH3·NMe3 and related species.

| Property | Species | Value | Computational Method | Reference |

| Vibrational Frequency | ||||

| Al-H Stretch | AlH3·NMe3 | 1705 cm⁻¹ | Not specified | [6] |

| Binding Energy | ||||

| Al 2p XPS | AlH3@CTF-biph | 74.0 eV | DFT | [7] |

| Al 2p XPS | AlH3@CTF-bipy | 73.6 eV | DFT | [7] |

| Thermodynamics | ||||

| ΔG° of formation | AlH3·NMe3 | >7 kcal/mol more positive than AlH3:NH2Et | G4(MP2) | [6] |

| Dissociation Energy (Al-N) | AlH3:NMe3 | Weaker than Al-H bond | DFT | [3] |

Experimental Protocols

The synthesis and characterization of AlH3·NMe3 provide the experimental basis for which computational studies are often compared.

Synthesis of Trimethylamine Alane (TMAA)

A common method for synthesizing amine-stabilized alanes is through a salt metathesis reaction.[3] Alternatively, direct hydrogenation of activated aluminum in the presence of the amine can be employed.

For the direct hydrogenation method, catalyzed aluminum powder (e.g., 2 mol % Ti) is placed in a slurry with a suitable solvent (such as diethyl ether) and the liquid trimethylamine.[6] The mixture is then subjected to high-pressure hydrogen gas (e.g., 117.9 bar) for an extended period (e.g., 24 hours).[6] The formation of the AlH3·NMe3 adduct is confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy by identifying the characteristic Al-H stretching mode.[6]

Characterization Techniques

-

Vibrational Spectroscopy (FTIR/Raman): Used to identify the characteristic vibrational modes of the complex, particularly the Al-H stretch.[2][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the various nuclei (¹H, ¹³C, ²⁷Al).[1][8]

-

X-ray Diffraction: For solid samples, this technique can determine the precise molecular geometry, including bond lengths and angles.[2]

-

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the complex.[2]

Conclusion

Quantum mechanical calculations are an indispensable tool for understanding the properties of AlH3·NMe3. They provide detailed insights into the molecule's structure, stability, and vibrational characteristics, which are in good agreement with experimental findings. The synergy between computational and experimental approaches continues to advance our understanding of this and other important chemical systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Lewis base complexes of AlH3: prediction of preferred structure and stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. trygvehelgaker.no [trygvehelgaker.no]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.org [escholarship.org]

- 8. The characterization of aluminium--alanine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Trihydro(trimethylamine)aluminium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydro(trimethylamine)aluminium, also known as trimethylamine alane complex ((CH₃)₃N·AlH₃), is a versatile reducing agent in organic synthesis and a precursor in materials science. Its efficacy and applicability are often dictated by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination of air-sensitive compounds, and illustrates the formation of this complex.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing reports, chemical principles, and data for analogous compounds, a qualitative and semi-quantitative solubility profile can be summarized. The following table provides an overview of its solubility in common organic solvents.

| Solvent Class | Solvent Example | Common Abbreviation | Qualitative Solubility | Remarks |

| Ethers | Diethyl Ether | Et₂O | Soluble | Often used as a solvent for reactions involving alane complexes. |

| Tetrahydrofuran | THF | Soluble | Good solvent for many organometallic reagents. | |

| 1,4-Dioxane | - | Soluble | Similar to other ethers, expected to be a good solvent. | |

| Aromatic Hydrocarbons | Toluene | - | Soluble | The related N,N-dimethylethylamine alane complex is available as a 0.5 M solution in toluene. |

| Benzene | - | Soluble | Expected to have similar solubility to toluene. | |

| Aliphatic Hydrocarbons | Heptane | - | Sparingly Soluble to Insoluble | Non-polar nature makes it a poor solvent for the polar Al-N bond. |

| Hexane | - | Sparingly Soluble to Insoluble | Similar to heptane, it is generally used as an anti-solvent for precipitation. | |

| Chlorinated Solvents | Dichloromethane | DCM | Limited Data/Potentially Reactive | Use with caution, as reactivity with the solvent is possible under certain conditions. |

| Chloroform | - | Limited Data/Potentially Reactive | Use with caution due to potential reactivity. |

Experimental Protocols: Determination of Solubility for Air-Sensitive Compounds

The determination of solubility for pyrophoric and air-sensitive compounds like this compound requires specialized techniques to prevent decomposition upon exposure to air and moisture. The following is a general experimental protocol for determining the solubility of such compounds.

Objective: To determine the solubility of an air-sensitive compound in a given organic solvent at a specific temperature.

Materials:

-

Air-sensitive compound (e.g., this compound)

-

Anhydrous organic solvent

-

Schlenk line apparatus

-

Glovebox (optional, but recommended)

-

Syringes and needles

-

Cannula

-

Analytical balance

-

Temperature-controlled bath

-

Filtration apparatus (e.g., filter cannula)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., ICP-AES for aluminum determination, GC-MS after quenching)

Procedure:

-

Preparation of Apparatus:

-

All glassware (Schlenk flasks, syringes, cannula, etc.) must be thoroughly dried in an oven (e.g., at 120°C overnight) and then cooled under a stream of inert gas (e.g., argon or nitrogen).

-

The Schlenk line is used to evacuate the apparatus and refill it with inert gas, ensuring an oxygen- and moisture-free environment.

-

-

Solvent Degassing:

-

The solvent must be degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles. The solvent is frozen using a cold bath (e.g., liquid nitrogen), a vacuum is applied, the flask is sealed, and the solvent is allowed to thaw. This process is repeated at least three times.

-

-

Preparation of a Saturated Solution:

-

Inside a glovebox or using Schlenk techniques, add an excess of the air-sensitive compound to a known volume of the degassed anhydrous solvent in a Schlenk flask.

-

Seal the flask and place it in a temperature-controlled bath set to the desired temperature.

-

Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe fitted with a filter needle or by using a filter cannula to transfer the solution to another tared Schlenk flask. This step is crucial to ensure that no solid particles are transferred.

-

-

Analysis of the Saturated Solution:

-

The mass of the transferred saturated solution is determined by weighing the receiving Schlenk flask.

-

The solvent is then removed under vacuum.

-

The concentration of the solute can be determined by one of the following methods:

-

Gravimetric Analysis: After solvent removal, the mass of the solid residue is measured. The solubility can then be calculated in g/100 mL or mol/L.

-

Spectroscopic/Chromatographic Analysis: The residue can be carefully quenched and dissolved in a suitable solvent for analysis by techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to determine the aluminum concentration, from which the concentration of the original complex can be calculated.

-

-

Mandatory Visualization

The formation of the this compound complex is a classic Lewis acid-base reaction where the Lewis acidic alane (AlH₃) accepts an electron pair from the Lewis basic trimethylamine ((CH₃)₃N).

Caption: Formation of this compound Complex.

The experimental workflow for determining the solubility of an air-sensitive compound can be visualized as follows:

Caption: Experimental Workflow for Solubility Determination.

An In-depth Technical Guide to Trihydro(trimethylamine)aluminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trihydro(trimethylamine)aluminium, a significant compound in chemical synthesis. This document outlines its chemical identity, properties, and safety protocols, adhering to the highest standards for scientific and drug development professionals.

Chemical Identification and Nomenclature

This compound is an adduct of alane (AlH₃) and trimethylamine (N(CH₃)₃). This complex stabilizes the highly reactive alane, making it a more manageable reagent in various chemical transformations.

-

CAS Number : 16842-00-5[1]

-

IUPAC Name : Aluminum, (N,N-dimethylmethanamine)trihydro-, (T-4)-

-

Synonyms : Alane-trimethylamine complex, TMAA, Trimethylamine alane, Trimethylaminealuminium hydride, Trimethylamine aluminum hydride[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₁₂AlN |

| Molecular Weight | 89.12 g/mol |

| Melting Point | 76 °C[1] |

| Boiling Point | 20 °C at 2 mmHg[1] |

| Appearance | White crystalline solid |

| Solubility | Reacts with water |

Synthesis and Handling

Experimental Protocol for Synthesis:

While various methods exist for the synthesis of alane adducts, a general representative procedure involves the reaction of an aluminum source with hydrogen in the presence of trimethylamine. One documented approach describes the synthesis of alane adducts by reacting Ti-catalyzed aluminum powder with hydrogen gas and trimethylamine (TMA) to form the alane adduct. The formation of trimethylamine alane has been shown to occur at modest hydrogen pressures (100 bar).

Handling and Safety Precautions:

This compound is a hazardous chemical that requires strict safety protocols for handling.

-

General Hazards : The compound is unstable and can be dangerous. It is known to explode on contact with water and ignite in moist air. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[2].

-

Personal Protective Equipment (PPE) : Always handle this compound in an inert atmosphere (e.g., a glovebox) to prevent contact with moisture and air. Wear appropriate personal protective equipment, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas. Keep away from sources of ignition and moisture.

Logical Relationship of Components

The following diagram illustrates the adduct formation between aluminum hydride and trimethylamine.

Caption: Lewis acid-base adduct formation.

Applications in Chemical Synthesis

This compound serves as a versatile reducing agent in organic synthesis. Its reactivity is comparable to other aluminum hydride reagents, but its solid nature and stability offer handling advantages. It is particularly useful for the reduction of a wide range of functional groups.

A conceptual workflow for a typical reduction reaction using this reagent is depicted below.

Caption: A typical reduction reaction workflow.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Al-H Bond in AlH₃·NMe₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aluminum hydride-trimethylamine adduct, AlH₃·NMe₃, is a versatile and selective reducing agent in organic synthesis. The reactivity of this compound is centered around the polar Al-H bond, which enables a range of chemical transformations, including the reduction of various functional groups and the hydroalumination of unsaturated carbon-carbon bonds. This technical guide provides a comprehensive overview of the fundamental reactivity of the Al-H bond in AlH₃·NMe₃, detailing its synthesis, structural properties, and key reactions. Experimental protocols for representative transformations are provided, alongside a summary of relevant quantitative data. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Aluminum hydride (alane), AlH₃, is a powerful reducing agent, but its polymeric nature and low solubility limit its application in organic synthesis. The formation of a Lewis acid-base adduct with trimethylamine, AlH₃·NMe₃, results in a monomeric, soluble, and less pyrophoric reagent with attenuated yet synthetically useful reactivity. The core of AlH₃·NMe₃'s chemical behavior lies in the hydridic character of the hydrogen atoms bonded to the aluminum center. This guide explores the fundamental aspects of the Al-H bond's reactivity in this adduct.

Synthesis and Structural Characteristics

The AlH₃·NMe₃ adduct is typically prepared through a salt metathesis reaction between a suitable aluminum salt and a hydride source in the presence of trimethylamine. A common and high-yielding method involves the reaction of lithium aluminum hydride (LiAlH₄) with trimethylamine hydrochloride (Me₃N·HCl).[1]

Experimental Protocol: Synthesis of AlH₃·NMe₃ [1]

-

Materials: Lithium aluminum hydride (LiAlH₄), trimethylamine hydrochloride (Me₃N·HCl), diethyl ether (anhydrous).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), a solution of trimethylamine hydrochloride in anhydrous diethyl ether is prepared.

-

To this stirred solution, a solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction mixture is filtered under inert atmosphere to remove the precipitated lithium chloride (LiCl).

-

The solvent is removed from the filtrate under reduced pressure to yield AlH₃·NMe₃ as a white solid.

-

-

Yield: 90-95%[1]

-

Characterization: The product can be characterized by ¹H and ²⁷Al NMR spectroscopy.

Logical Workflow for the Synthesis of AlH₃·NMe₃

Quantitative Data

The reactivity of the Al-H bond is intrinsically linked to its energetic and spectroscopic properties.

Table 1: Key Quantitative Data for AlH₃·NMe₃

| Property | Value | Reference |

| Al-H Bond Dissociation Energy | 137.42 kJ mol⁻¹ (computationally derived) | [1] |

| Al-N Bond Dissociation Energy | 125.92 kJ mol⁻¹ (computationally derived) | [1] |

| ¹H NMR (Al-H) | δ ~4.5 ppm (broad quartet) | |

| ²⁷Al NMR | δ ~130-140 ppm (broad) |

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Fundamental Reactivity of the Al-H Bond

The Al-H bond in AlH₃·NMe₃ is polarized, with the hydrogen atom carrying a partial negative charge (hydridic character). This polarization dictates its reactivity as a nucleophilic hydride donor.

Reduction of Carbonyl Compounds

AlH₃·NMe₃ is a selective reducing agent for aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. Its reactivity is generally considered to be milder than that of LiAlH₄, which allows for greater functional group tolerance.

Experimental Protocol: Reduction of Methyl Benzoate to Benzyl Alcohol

-

Materials: Methyl benzoate, AlH₃·NMe₃, anhydrous diethyl ether, 1 M HCl.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of methyl benzoate in anhydrous diethyl ether is prepared.

-

The solution is cooled to 0 °C, and a solution of AlH₃·NMe₃ in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield benzyl alcohol.

-

-

Yield: High yields are typically reported for this type of reduction.

Mechanism of Ester Reduction

The reduction of an ester with AlH₃·NMe₃ proceeds through a nucleophilic acyl substitution followed by a reduction of the intermediate aldehyde.

Hydroalumination of Alkenes and Alkynes

The Al-H bond can add across carbon-carbon double and triple bonds in a process called hydroalumination. This reaction is a powerful tool for the synthesis of organoaluminum compounds, which can be further functionalized. The reaction typically proceeds with syn-selectivity.

Experimental Protocol: Hydroalumination of 1-Octene

-

Materials: 1-Octene, AlH₃·NMe₃, anhydrous toluene, iodine (for quenching).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of 1-octene in anhydrous toluene is prepared.

-

A solution of AlH₃·NMe₃ in anhydrous toluene is added dropwise at room temperature.

-

The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.

-

The reaction is cooled to room temperature, and a solution of iodine in THF is added to quench the organoaluminum intermediate, forming 1-iodooctane.

-

The reaction mixture is worked up with aqueous sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.

-

-

Yield: Moderate to good yields are generally achieved.

Hydroalumination Signaling Pathway

The hydroalumination reaction involves the concerted addition of the Al-H bond to the π-system of the alkene or alkyne.

Lewis Acid-Base Reactions

The aluminum center in AlH₃·NMe₃ is a Lewis acid, although its acidity is tempered by the coordination of trimethylamine. It can still react with stronger Lewis bases, leading to displacement of the trimethylamine ligand.

Experimental Protocol: Reaction with a Stronger Lewis Base (e.g., Pyridine)

-

Materials: AlH₃·NMe₃, pyridine, anhydrous toluene.

-

Procedure:

-

In a flame-dried NMR tube under an inert atmosphere, a solution of AlH₃·NMe₃ in anhydrous toluene-d₈ is prepared.

-

An equimolar amount of pyridine is added to the NMR tube.

-

The reaction can be monitored by ¹H and ²⁷Al NMR spectroscopy to observe the formation of the AlH₃·pyridine adduct and free trimethylamine.

-

Conclusion

The AlH₃·NMe₃ adduct is a valuable reagent in organic synthesis, offering a balance of reactivity and selectivity. The fundamental reactivity of the Al-H bond, characterized by its hydridic nature, enables a wide array of transformations. A thorough understanding of its synthesis, properties, and reaction mechanisms is crucial for its effective application in research, development, and production environments. The detailed protocols and visual aids provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently utilize this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for Trihydro(trimethylamine)aluminium as a Selective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydro(trimethylamine)aluminium, also known as trimethylamine alane (ATMA), is a complex metal hydride reducing agent. As a Lewis base adduct of alane (AlH₃), its reactivity is attenuated compared to uncomplexed aluminum hydride or lithium aluminum hydride (LiAlH₄), offering a greater degree of chemoselectivity in the reduction of functional groups. This property makes it a valuable tool in complex organic synthesis, particularly in the development of pharmaceutical intermediates where the preservation of sensitive functional groups is paramount.

These application notes provide an overview of the expected reactivity of this compound, detailed experimental protocols for key reductions, and a comparison with other common reducing agents. The information is curated for researchers and professionals in the field of drug development and organic synthesis.

Principles of Selectivity

The selective reduction capabilities of this compound are derived from the moderation of the highly reactive alane by the trimethylamine ligand. This complexation reduces the Lewis acidity and hydridic character of the reagent compared to LiAlH₄. The general order of reactivity for common functional groups is as follows:

Aldehydes & Ketones > Esters & Lactones ≈ Carboxylic Acids > Amides & Lactams > Nitriles

This selectivity allows for the targeted reduction of more reactive carbonyl groups in the presence of less reactive ones. For instance, an ester can potentially be reduced in the presence of an amide.

Data Presentation: Comparative Reactivity of Hydride Reducing Agents

The following table summarizes the general reactivity of this compound in comparison to other common hydride reducing agents. This data is compiled from general principles of chemical reactivity and available literature on related alane complexes.

| Functional Group | This compound (ATMA) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Aldehyde | +++ | +++ | +++ |

| Ketone | +++ | +++ | +++ |

| Acyl Halide | +++ | +++ | +++ |

| Anhydride | +++ | +++ | ++ |

| Ester | ++ | +++ | + |

| Carboxylic Acid | ++ | +++ | - |

| Amide | + | +++ | - |

| Nitrile | +/- | ++ | - |

| Imine | ++ | +++ | ++ |

| Epoxide | + | ++ | - |

| Alkyl Halide | - | + | - |

| Alkene/Alkyne | - | - | - |

Legend:

-

+++ : Rapid Reduction

-

++ : Moderate to Rapid Reduction

-

+ : Slow or Partial Reduction

-

+/- : Variable or Limited Reactivity

-

- : No Reaction

Experimental Protocols

The following are generalized protocols for the selective reduction of key functional groups using this compound. Note: These are illustrative protocols and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Reduction of an Ester in the Presence of an Amide

This protocol describes the reduction of an ester to a primary alcohol while minimizing the reduction of a less reactive amide functional group within the same molecule.

Materials:

-

Substrate containing both ester and amide moieties

-

This compound (ATMA) solution (e.g., 1 M in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the substrate (1.0 eq) in anhydrous THF (0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the this compound solution (1.0-1.5 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C. Caution: Gas evolution (hydrogen) will occur.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add saturated NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reduction of a Tertiary Amide to an Amine

This protocol outlines the reduction of a tertiary amide to the corresponding tertiary amine. This transformation typically requires more forcing conditions than ester reduction.

Materials:

-

Tertiary amide substrate

-

This compound (ATMA) solution

-

Anhydrous Toluene or Xylene

-

Rochelle's salt (potassium sodium tartrate) solution

-

Standard glassware for inert atmosphere reactions with reflux condenser

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve the tertiary amide (1.0 eq) in anhydrous toluene.

-

Addition of Reducing Agent: Add the this compound solution (2.0-3.0 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reduction of amides can be sluggish and may require several hours to overnight for completion.

-

Cooling and Quenching: After completion, cool the reaction to 0 °C and slowly quench by the addition of a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers form.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate or another suitable solvent.

-

Combine the organic layers and wash with brine.

-

Dry over anhydrous sodium sulfate.

-

-

Isolation: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude amine by column chromatography or distillation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a selective reduction experiment using this compound.

Caption: General experimental workflow for selective reduction.

Logical Relationships in Chemoselective Reductions

This diagram illustrates the decision-making process for choosing a reducing agent based on the desired chemoselectivity.

Caption: Logic for selecting a reducing agent.

Conclusion

This compound is a promising reagent for selective reductions in organic synthesis. Its moderated reactivity compared to stronger hydrides like LiAlH₄ allows for the targeted reduction of more reactive functional groups, a crucial capability in the synthesis of complex molecules such as active pharmaceutical ingredients. The protocols provided herein serve as a starting point for the application of this versatile reagent. Further investigation and optimization are encouraged to fully exploit its synthetic potential. Researchers should always consult safety data sheets and perform reactions in a controlled laboratory environment.

Protocol for the Reduction of Amides with Trihydro(trimethylamine)aluminium: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and pharmaceutical intermediates. While lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this purpose, alternative reducing agents are often sought to improve selectivity, safety, and ease of handling. Trihydro(trimethylamine)aluminium, an amine-stabilized complex of alane, presents a potentially milder and more selective alternative for this transformation. This document provides a detailed protocol and application notes for the reduction of amides using this compound, based on established principles of amide reduction with aluminum hydrides.

Note: Specific experimental protocols and quantitative data for the reduction of amides using this compound are not widely reported in the readily available scientific literature. The following protocol is based on the general procedures for amide reduction using similar aluminum hydride reagents. Researchers should perform small-scale optimization experiments to determine the ideal reaction conditions for their specific substrates.

Reaction Principle

The reduction of an amide to an amine using an aluminum hydride reagent involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. This is followed by the elimination of the carbonyl oxygen, which is coordinated to the aluminum species, to form an iminium ion intermediate. A second hydride addition then reduces the iminium ion to the corresponding amine.[1][2] The trimethylamine ligand in this compound serves to stabilize the reactive alane monomer, potentially modulating its reactivity and improving its handling characteristics compared to uncomplexed aluminum hydride.

Experimental Protocol

Materials:

-

Amide substrate

-

This compound solution (commercially available or prepared in situ)

-

Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Anhydrous work-up reagents (e.g., sodium sulfate, magnesium sulfate)

-

Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for work-up

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

-

Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of the amide substrate in an anhydrous ethereal solvent is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reducing Agent: The flask is cooled to a suitable temperature (typically 0 °C to room temperature, substrate-dependent). The this compound solution is then added dropwise to the stirred amide solution. The molar ratio of the reducing agent to the amide is a critical parameter and should be optimized, with a typical starting point being 1.5 to 3 equivalents of the hydride reagent per equivalent of the amide.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed. The reaction time will vary depending on the substrate and reaction temperature.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a suitable reagent. A common and safe procedure for quenching aluminum hydride reactions is the Fieser work-up:

-

Cool the reaction mixture to 0 °C.

-